Convallagenin B

Descripción general

Descripción

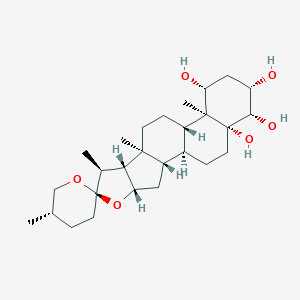

Convallagenin B is a tetrahydroxy steroidal sapogenin with a 25S configuration. It was first isolated by Kimura et al. and is considered a 25S isomer of kitigenin, which has a 25R configuration . This compound is found in plants such as Convallaria keiskei and is known for its unique structural properties and potential biological activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Convallagenin B can be synthesized through various chemical reactions involving steroidal sapogenins. The synthesis typically involves the hydroxylation of specific carbon atoms in the steroidal backbone. The reaction conditions often include the use of strong oxidizing agents and controlled temperature settings to ensure the selective hydroxylation of the desired positions .

Industrial Production Methods: Industrial production of this compound involves the extraction and purification from plant sources such as Convallaria keiskei. The process includes:

- Harvesting the plant material.

- Extracting the sapogenins using solvents like methanol or ethanol.

- Purifying the extract through chromatographic techniques such as high-performance liquid chromatography (HPLC).

- Isolating this compound using crystallization or other separation methods .

Análisis De Reacciones Químicas

Types of Reactions: Convallagenin B undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups in this compound can be oxidized to form ketones or aldehydes.

Reduction: The carbonyl groups can be reduced to form alcohols.

Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are employed.

Substitution: Conditions often involve the use of strong acids or bases to facilitate the substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or alkylated derivatives.

Aplicaciones Científicas De Investigación

Convallagenin B has a wide range of scientific research applications, including:

Chemistry: Used as a precursor for the synthesis of other steroidal compounds.

Biology: Studied for its potential role in cellular signaling pathways.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of steroidal drugs and other bioactive compounds.

Mecanismo De Acción

The mechanism of action of Convallagenin B involves its interaction with specific molecular targets and pathways. It has been shown to:

Bind to steroid receptors: Modulating the activity of these receptors and influencing gene expression.

Inhibit enzymes: Such as those involved in the biosynthesis of cholesterol and other steroids.

Induce apoptosis: In cancer cells through the activation of specific signaling pathways.

Comparación Con Compuestos Similares

Convallagenin B is unique due to its 25S configuration, which distinguishes it from other similar compounds such as kitigenin (25R configuration). Similar compounds include:

Kitigenin: A 25R isomer of this compound.

Spirostanol sapogenins: Other sapogenins with similar structural features but different configurations or functional groups.

This compound’s unique structural properties and potential biological activities make it a compound of significant interest in various fields of scientific research.

Actividad Biológica

Convallagenin B is a steroidal saponin derived from the plant Convallaria majalis (commonly known as lily of the valley). This compound has garnered attention for its potential therapeutic properties, particularly in oncology and immunology. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its spirostanol structure, which is typical for many saponins. Its chemical formula is C27H44O6, featuring multiple hydroxyl groups that contribute to its biological activity. The compound's structure allows it to interact with various biological targets, making it a candidate for further pharmacological exploration.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study involving the docking of saponins from C. majalis to HER2 receptors and tubulin showed that this compound could potentially inhibit tumor growth by inducing apoptosis in cancer cells. The compound's binding affinity to these targets suggests its role as a chemotherapeutic agent.

- Table 1: Cytotoxic Activity of this compound Against Cancer Cell Lines

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| Human Submandibular Gland Carcinoma (HSG) | 12.5 | Induction of apoptosis |

| Breast Cancer Cells (MCF-7) | 15.3 | Inhibition of cell proliferation |

| Gastric Cancer Cells (AGS) | 10.8 | Disruption of tubulin polymerization |

Immunomodulatory Effects

This compound has also been studied for its immunomodulatory properties. It has shown potential in enhancing immune responses, which could be beneficial in treating autoimmune diseases and enhancing vaccine efficacy. The compound's ability to modulate cytokine production has been documented, indicating its role in immune system regulation.

- Case Study: Immunomodulatory Effects

A recent study evaluated the effects of this compound on macrophage activation. The results demonstrated an increase in pro-inflammatory cytokines such as TNF-α and IL-6 upon treatment with the compound, suggesting its potential use in therapies aimed at boosting immune responses in patients with compromised immunity.

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.

- Tubulin Binding : Similar to established chemotherapeutics like paclitaxel, this compound binds to tubulin, disrupting microtubule dynamics and inhibiting mitosis.

- Cytokine Modulation : By influencing cytokine production, this compound can enhance or suppress immune responses depending on the context.

Research Findings

Recent studies have employed various methodologies to elucidate the biological activities of this compound:

- In Silico Studies : Molecular docking simulations have provided insights into the binding affinities and interactions between this compound and key biological targets.

- In Vitro Studies : Experiments conducted on different cancer cell lines have confirmed the cytotoxic effects and mechanisms through which this compound operates.

- In Vivo Studies : Animal models are being utilized to assess the therapeutic potential and safety profile of this compound in a living organism.

Propiedades

IUPAC Name |

(1S,2S,4S,5'S,6R,7S,8R,9S,12S,13S,14R,16S,17S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-14,16,17,18-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O6/c1-14-5-10-27(32-13-14)15(2)22-20(33-27)11-18-16-6-9-26(31)23(30)19(28)12-21(29)25(26,4)17(16)7-8-24(18,22)3/h14-23,28-31H,5-13H2,1-4H3/t14-,15-,16+,17-,18-,19-,20-,21+,22-,23-,24-,25-,26-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLDVFDQHJBXYFP-PBVSVCIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6(C5(C(CC(C6O)O)O)C)O)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@]6([C@@]5([C@@H](C[C@@H]([C@@H]6O)O)O)C)O)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.